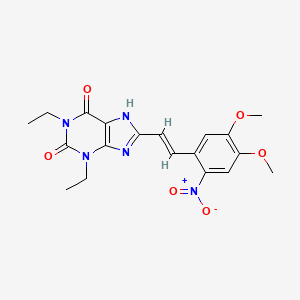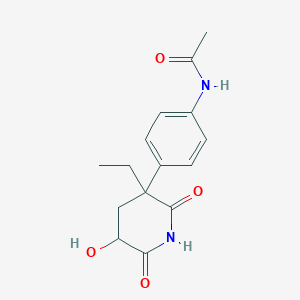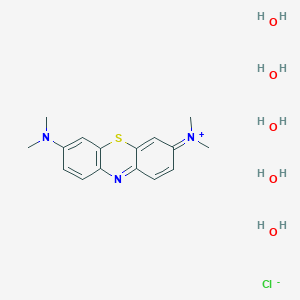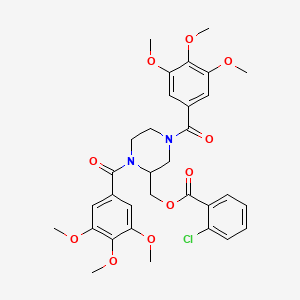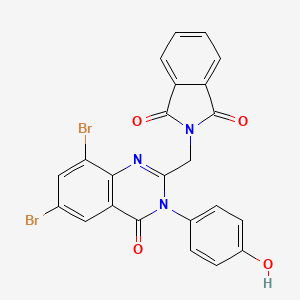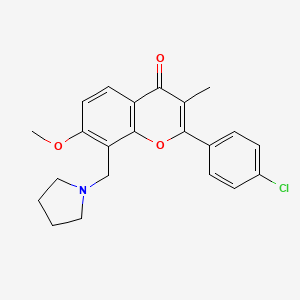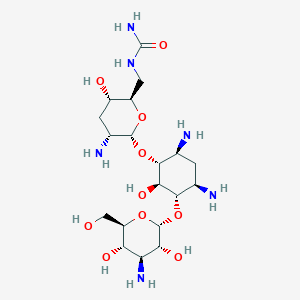
Nebramycin factor 13
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nebramycin factor 13 is a member of the nebramycin complex, which consists of various aminoglycoside antibiotics. These antibiotics are isolated from the fermentation of the actinomycete Streptomyces tenebrarius . This compound has a molecular formula of C19H38N6O10 and a molecular weight of 510.539 Da . It is known for its antibacterial properties and is part of a group of compounds that are effective against Gram-negative bacterial infections .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Nebramycin factor 13 is typically produced through fermentation processes involving Streptomyces tenebrarius. The fermentation broth is subjected to solid-phase extraction techniques, such as OASIS MCX SPE, to isolate the nebramycin factors . The separation of each factor is achieved using reversed-phase C18 column chromatography with ion-pairing reagents .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Streptomyces tenebrarius. The fermentation conditions are optimized to maximize the yield of nebramycin factors. The broth is then processed using solid-phase extraction and chromatographic techniques to purify the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions: Nebramycin factor 13 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its antibacterial properties or to study its structure-activity relationships.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions to ensure the desired modifications are achieved.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or acylated analogs.
Wissenschaftliche Forschungsanwendungen
Nebramycin factor 13 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the structure-activity relationships of aminoglycoside antibiotics.
Biology: this compound is used to study the mechanisms of bacterial resistance to aminoglycosides.
Medicine: Although primarily used in veterinary medicine, this compound and its analogs are studied for potential use in treating human bacterial infections.
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new antibacterial drugs.
Wirkmechanismus
Nebramycin factor 13 exerts its antibacterial effects by binding to the bacterial ribosome, leading to the misreading of mRNA and the incorporation of incorrect amino acids into the nascent polypeptide chain . This results in the production of dysfunctional proteins, ultimately causing bacterial cell death. The compound targets the 16S ribosomal RNA within the bacterial ribosome, disrupting protein synthesis .
Vergleich Mit ähnlichen Verbindungen
Tobramycin: Another aminoglycoside antibiotic, tobramycin, is closely related to nebramycin factor 13.
Apramycin: Apramycin is another member of the nebramycin complex and is used in veterinary medicine.
Kanamycin: Kanamycin is another aminoglycoside antibiotic with a similar structure and antibacterial properties.
Uniqueness of this compound: this compound is unique due to its specific structure, which includes a combination of amino sugars and a cyclohexane ring. This structure contributes to its distinct antibacterial properties and its effectiveness against certain Gram-negative bacteria .
Eigenschaften
CAS-Nummer |
64332-35-0 |
|---|---|
Molekularformel |
C19H38N6O10 |
Molekulargewicht |
510.5 g/mol |
IUPAC-Name |
[(2R,3S,5R,6R)-5-amino-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methylurea |
InChI |
InChI=1S/C19H38N6O10/c20-5-1-6(21)16(35-18-13(29)11(23)12(28)10(4-26)33-18)14(30)15(5)34-17-7(22)2-8(27)9(32-17)3-25-19(24)31/h5-18,26-30H,1-4,20-23H2,(H3,24,25,31)/t5-,6+,7+,8-,9+,10+,11-,12+,13+,14-,15+,16-,17+,18+/m0/s1 |
InChI-Schlüssel |
BXUDMXDCTTUXLQ-PBSUHMDJSA-N |
Isomerische SMILES |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H](C[C@@H]([C@H](O3)CNC(=O)N)O)N)N |
Kanonische SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CNC(=O)N)O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


